N,N'-bis(4-methoxyphenyl)octanediamide
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Overview
Description
N,N’-bis(4-methoxyphenyl)octanediamide is a synthetic organic compound with the molecular formula C22H28N2O4. It belongs to the class of N,N’-diarylalkanediamides, which are known for their diverse biological activities, including antimycobacterial and antialgal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-methoxyphenyl)octanediamide typically involves the reaction of 4-methoxyaniline with octanedioyl dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for N,N’-bis(4-methoxyphenyl)octanediamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-methoxyphenyl)octanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-bis(4-methoxyphenyl)octanediamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Exhibits antimycobacterial and antialgal activities, making it useful in studies related to microbial inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-bis(4-methoxyphenyl)octanediamide involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to the inhibition of essential cellular processes. This disruption is primarily due to the compound’s lipophilic nature, which allows it to integrate into the lipid bilayer of the membrane .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(4-methoxyphenyl)ethanediamide
- N,N’-bis(4-methoxyphenyl)butanediamide
- N,N’-bis(4-methoxyphenyl)hexanediamide
Uniqueness
N,N’-bis(4-methoxyphenyl)octanediamide is unique due to its longer aliphatic chain, which enhances its lipophilicity and, consequently, its ability to integrate into lipid membranes. This property makes it more effective in disrupting microbial cell membranes compared to its shorter-chain analogs .
Properties
Molecular Formula |
C22H28N2O4 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N,N'-bis(4-methoxyphenyl)octanediamide |
InChI |
InChI=1S/C22H28N2O4/c1-27-19-13-9-17(10-14-19)23-21(25)7-5-3-4-6-8-22(26)24-18-11-15-20(28-2)16-12-18/h9-16H,3-8H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
OCZGBQKEEFUOTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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